![molecular formula C14H15N3O B2372709 N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide CAS No. 2361655-92-5](/img/structure/B2372709.png)
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenylmethyl group attached to the pyrazole ring and a prop-2-enamide moiety
Preparation Methods
The synthesis of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide typically involves the reaction of 1-methylpyrazole with a suitable benzyl halide, followed by the introduction of the prop-2-enamide group. The synthetic route can be summarized as follows:
- Step 1: Synthesis of 1-Methylpyrazole:
- Starting material: Hydrazine hydrate and acetylacetone
- Reaction conditions: Reflux in ethanol
- Product: 1-Methylpyrazole
- Step 2: Benzylation of 1-Methylpyrazole:
- Starting material: 1-Methylpyrazole and benzyl chloride
- Reaction conditions: Base (e.g., potassium carbonate) in an aprotic solvent (e.g., dimethylformamide)
- Product: N-(1-Methylpyrazol-3-yl)benzylamine
- Step 3: Introduction of Prop-2-enamide Group:
- Starting material: N-(1-Methylpyrazol-3-yl)benzylamine and acryloyl chloride
- Reaction conditions: Base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane)
- Product: this compound
Chemical Reactions Analysis
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
- Conditions: Acidic or basic medium
- Major products: Oxidized derivatives of the pyrazole ring
- Reduction:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Aprotic solvents (e.g., tetrahydrofuran)
- Major products: Reduced derivatives of the pyrazole ring
- Substitution:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Aprotic solvents (e.g., dimethylformamide)
- Major products: Substituted derivatives of the pyrazole ring
Scientific Research Applications
- Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds
- Employed in the development of new synthetic methodologies
- Biology:
- Investigated for its potential as an enzyme inhibitor
- Studied for its interactions with biological macromolecules
- Medicine:
- Explored for its potential as an anti-inflammatory agent
- Evaluated for its anticancer properties
- Industry:
- Used in the development of new materials with specific properties
- Employed in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide can be compared with other pyrazole derivatives, such as:
- N-(1-Methylpyrazol-3-yl)benzamide:
- Similar structure but lacks the prop-2-enamide group
- Different biological activities and applications
- N-(1-Methylpyrazol-3-yl)prop-2-enamide:
- Similar structure but lacks the phenylmethyl group
- Different chemical reactivity and properties
- N-(1-Methylpyrazol-3-yl)phenylacetamide:
- Similar structure but has a phenylacetamide group instead of prop-2-enamide
- Different pharmacological properties and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-13(18)15-14(11-7-5-4-6-8-11)12-9-10-17(2)16-12/h3-10,14H,1H2,2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFGJUUWXZMTKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=CC=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

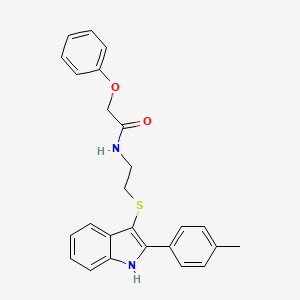
![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2372630.png)
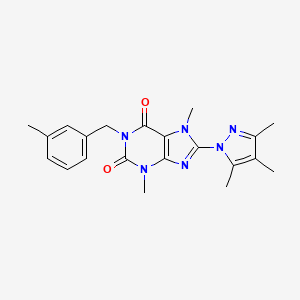
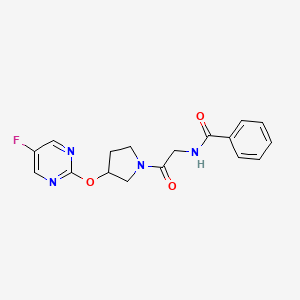
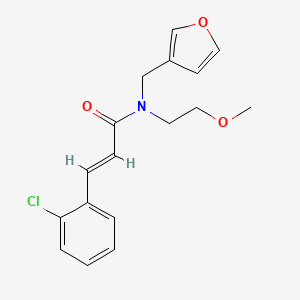
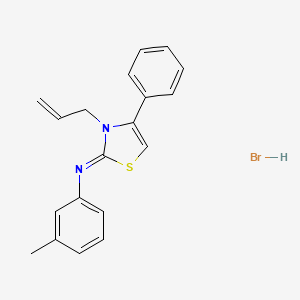
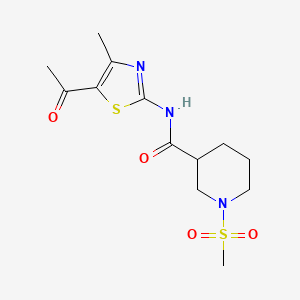
![1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2372641.png)
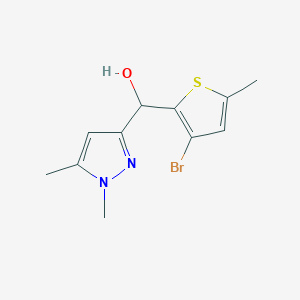
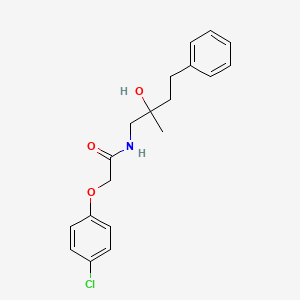

![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)
